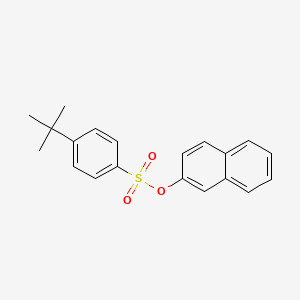
2-Naphthyl 4-tert-butylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthyl 4-tert-butylbenzenesulfonate (NBBS) is a versatile organic compound with a wide range of applications. It has the molecular formula C20H20O3S and a molecular weight of 340.44 .
Synthesis Analysis
The synthesis of NBBS can be achieved through various methods. One approach involves the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate . This reaction is performed in a single 3 or 4-hour lab period and yields a solid product . Another method involves the use of 2-naphthol as a starting material in multicomponent reactions .Molecular Structure Analysis
The molecular structure of NBBS consists of 20 carbon atoms, 20 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
The electron-rich aromatic framework of 2-naphthol, a component of NBBS, allows it to be utilized in several kinds of organic reactions . These reactions lead to the creation of several organic molecules with potent biological properties .Scientific Research Applications
Environmental Science and Analytical Chemistry
- Pollutant Detection and Extraction : Alonso, Castillo, and Barceló (1999) developed a solid-phase extraction procedure for polar benzene- and naphthalenesulfonates in industrial effluents, followed by determination with ion-pair chromatography/electrospray-mass spectrometry. This work highlights the application of such compounds in environmental monitoring and pollution control efforts, with a focus on wastewater from the chemical, pharmaceutical, and textile industries (Alonso, Castillo, & Barceló, 1999).
Chemistry and Catalysis
- Oxidation Catalysts : Işci, Caner, Zorlu, Gürek, Dumoulin, and Ahsen (2014) explored the use of 4-tert-butylbenzenesulfonamide as a substituent in iron phthalocyanine for potential oxidation catalyst applications. The study found remarkable stability under oxidative conditions, with implications for industrial processes such as the oxidation of cyclohexene using H2O2 (Işci et al., 2014).
Organic Synthesis
- Synthetic Methodologies : Schlosser, Jung, and Takagishi (1990) reported on the selective mono- or dimetalation of arenes using superbasic reagents, involving compounds such as tert-butylbenzene. This study contributes to the field of synthetic organic chemistry, offering new pathways for the synthesis of complex organic molecules (Schlosser, Jung, & Takagishi, 1990).
Materials Science
- Polymer Synthesis : Chern, Tsai, and Wang (2009) investigated the synthesis of new polyimides containing di-tert-butyl side groups, demonstrating low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. Such materials have potential applications in the electronics industry for components requiring high performance and stability (Chern, Tsai, & Wang, 2009).
Antibacterial Agents
- Antibacterial Compounds : Abbasi, Manzoor, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, Ashraf, Qurat-Ul-Ain, and Shah (2015) synthesized N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides and evaluated their antibacterial potential. This research indicates the relevance of sulfonamide derivatives in the development of new antibacterial agents (Abbasi et al., 2015).
Safety and Hazards
While specific safety and hazard information for NBBS is not available, it’s important to handle all chemicals with care. For instance, 2-naphthol, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute inhalation toxicity, and can cause specific target organ toxicity upon repeated exposure .
Future Directions
properties
IUPAC Name |
naphthalen-2-yl 4-tert-butylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3S/c1-20(2,3)17-9-12-19(13-10-17)24(21,22)23-18-11-8-15-6-4-5-7-16(15)14-18/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXRLGZJOWGGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2568132.png)

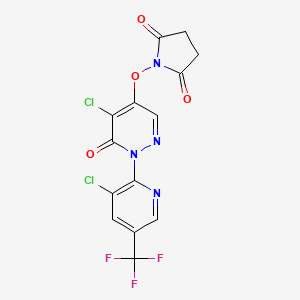
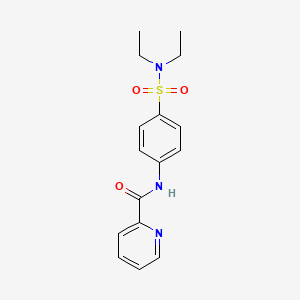

![5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2568141.png)
![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568146.png)
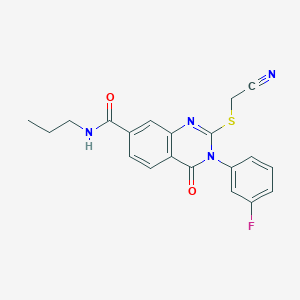
![2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol](/img/structure/B2568148.png)
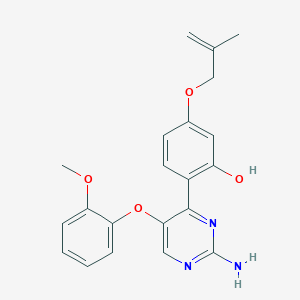

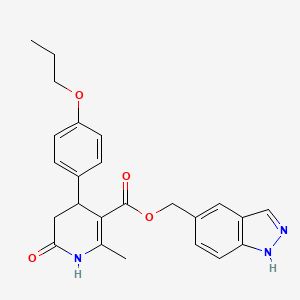

![methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2568154.png)